molecular formula C5H9ClO3 B097107 2-(2-Methoxyethoxy)acetyl chloride CAS No. 16024-55-8

2-(2-Methoxyethoxy)acetyl chloride

Cat. No. B097107
CAS RN: 16024-55-8
M. Wt: 152.57 g/mol
InChI Key: OZJZCCMIOZPPIT-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)acetyl chloride (MEAC) is an organochlorine compound that is used as a reagent in synthetic organic chemistry. It is a versatile reagent that is used in a wide variety of applications, including the synthesis of a variety of compounds, such as pharmaceuticals, polymers, and other materials. MEAC is also used in the synthesis of peptide and peptidomimetic compounds.

Scientific Research Applications

1. Biomarker Quantification in Human Urine

A significant application of 2-(2-Methoxyethoxy)acetyl chloride involves its role in health and safety research. A study developed a precise method for detecting and quantifying (2-methoxyethoxy)acetic acid (MEAA), a metabolite and biomarker for human exposure to 2-(2-methoxyethoxy)ethanol, in human urine samples. This compound is found in military jet fuel, and its toxicity includes developmental and teratogenic properties (B'hymer et al., 2003).

2. Polymer Synthesis

The compound is also instrumental in the field of polymer science. Anionic polymerizations of 2-methoxyethyl methacrylate and related compounds were conducted, leading to the production of thermally sensitive, water-soluble polymethacrylates with well-defined chain structures. These polymers' solubility and cloud point significantly depend on the length of the hydrophilic oligo(ethylene glycol) unit, showcasing the compound's versatility in creating varied polymers (Han et al., 2003).

3. Chemoenzymatic Synthesis

In the field of biochemistry, this compound plays a role in chemoenzymatic synthesis. A study demonstrated its use in the chemoenzymatic transformation of N-acetyl-D-mannosamine to Neu5Ac derivatives, a process pivotal in synthesizing potent sialidase inhibitors (Ikeda et al., 2006).

4. Metabolite Analysis in Jet Fuel-Exposed Mice

Further expanding its application in toxicology, the compound has been used in studies to determine the presence of (2-methoxyethoxy)acetic acid in urine samples from jet fuel-exposed mice. This research helps in understanding the toxic effects of jet fuel components on biological systems (B'hymer et al., 2005).

5. Hyperbranched Polymer Synthesis

In materials science, the compound contributes to the synthesis of hyperbranched polyesters, where it helps in controlling the degree of polymerization and the properties of the resultant polymers. This research aids in the development of materials with tailored properties for specific applications (Kricheldorf et al., 1999).

Safety and Hazards

“2-(2-Methoxyethoxy)acetyl chloride” is classified as a dangerous compound. It is highly flammable and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-(2-methoxyethoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-8-2-3-9-4-5(6)7/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJZCCMIOZPPIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426630
Record name 2-(2-methoxyethoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16024-55-8
Record name (2-Methoxyethoxy)acetyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16024-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-methoxyethoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyethoxy)acetyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, 2.56 ml (29.8 mmol) of oxalyl chloride and 2 drops of DMF are added to 1.69 ml (14.9 mmol) of 2-(2-methoxyethoxy)-acetic acid (Fluka; Buchs/Switzerland) in 75 ml of methylene chloride. After 17 h at RT, the reaction mixture is carefully concentrated by evaporation in a RE with the exclusion of moisture. A 1H-NMR spectrum of the residue exhibits the signals of the title compound in addition to signals of ≈40% solvent (especially methylene chloride): 1H-NMR (200 MHz, CDCl3): 3.37 (s, MeO), 3.58 and 3.77 (2d, J=5 Hz, CH2 --CH2), 4.48 (s, CH2). That mixture is used above.
Quantity
2.56 mL
Type
reactant
Reaction Step One
Quantity
1.69 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 2-methoxyethoxyacetic acid (670 mg.; 4.00 mmoles) was added at 0°-2° under N2 atmosphere, SOCl2 (5 ml.). The mixture was stirred at room temperature under N2 for 2 hours. Excess SOCl2 was evaporated and the residue was diluted with dry benzene (15 ml.), evaporated again, and dried over NaOH (in vacuo) to yield 2-methoxyethoxyacetyl chloride (705 mg.; 4.62 mmoles; yield 92.5%) as a colorless liquid. nmr (CDCl3): δppm 3.40 (3H, s, --OCH3), 3.4-3.9 (4H, m, --CH2CH2 --), 4.56 (2H, s, ClOCH2O--); ir (neat): 1810 cm-1 (γc=o, acid chloride).
Quantity
670 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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